molecular formula C19H18N2O2S B2794811 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034564-15-1

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2794811
CAS RN: 2034564-15-1
M. Wt: 338.43
InChI Key: TUZSDGCVBASFMY-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. TAK-659 belongs to a class of drugs known as kinase inhibitors, which are used to treat various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Synthetic Chemistry Applications

  • A method demonstrated the efficient synthesis of acetamide derivatives, highlighting environmentally friendly protocols with good yields under mild conditions, which could be applicable to compounds like N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide for various synthetic applications (Raju et al., 2022).

Medicinal Chemistry and Pharmacology

  • Novel synthesis routes were explored for the creation of heterocyclic compounds derived from related acetamide structures, showing significant antitumor activities, suggesting potential research pathways for related compounds (Shams et al., 2010).
  • Research into kappa-opioid agonists involved N-acyl acetamides, indicating the utility of similar compounds in developing potent and selective agonists with potential analgesic effects (Barlow et al., 1991).

Material Science

  • A study on chemosensors highlighted the synthesis of a compound for Zn2+ detection, showcasing the potential of acetamide derivatives in developing sensors for environmental and biological applications (Park et al., 2015).

Coordination Chemistry

  • Coordination complexes constructed from pyrazole-acetamide derivatives were studied for their hydrogen bonding effects on self-assembly processes and antioxidant activities, indicating the versatility of acetamide derivatives in designing new materials with specific functional properties (Chkirate et al., 2019).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14-5-2-3-7-17(14)23-12-18(22)21-11-15-6-4-9-20-19(15)16-8-10-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSDGCVBASFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

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